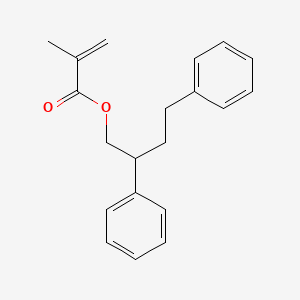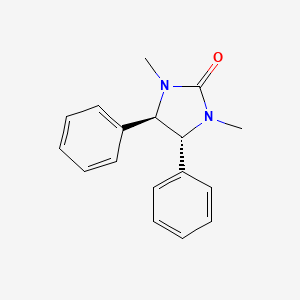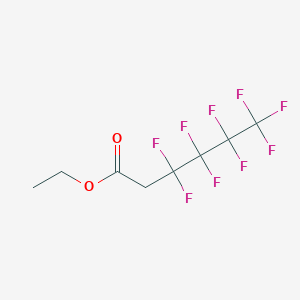
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of an amino acid derivative with a suitable carbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions could be used to modify the functional groups within the compound, altering its reactivity and properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of heterocyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted oxazine derivatives or breakdown products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” might be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drugs for treating various diseases.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action for “2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular processes. In a chemical context, its reactivity would be influenced by the electronic and steric properties of its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: A simpler analog without the phenylamino group.
1,3-Oxazolidine-2,4-dione: Another heterocyclic compound with similar structural features.
2H-1,3-Benzoxazine: A related compound with a benzene ring fused to the oxazine ring.
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, dihydro-3-(phenylamino)-” is unique due to the presence of the phenylamino group, which can significantly alter its chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
189322-90-5 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
3-anilino-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-7-15-10(14)12(9)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
Clave InChI |
GNWVEZIIEVVSGI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N(C1=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)

![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)
![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
